1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine, commonly known as DPA-714, is a selective radioligand that binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that plays a crucial role in regulating the production of steroid hormones in the body. DPA-714 has been extensively studied in recent years due to its potential applications in the field of neuroscience research.
Mécanisme D'action
DPA-714 binds selectively to 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine, which is highly expressed in activated microglia and astrocytes in the brain. This compound is involved in the regulation of mitochondrial function, steroid hormone production, and immune response in the brain. DPA-714 has been shown to modulate the activity of microglia and astrocytes, leading to a reduction in inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a number of biochemical and physiological effects in the brain, including the modulation of mitochondrial function, the regulation of steroid hormone production, and the reduction of oxidative stress and inflammation. It has also been shown to improve cognitive function and reduce anxiety and depression in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPA-714 in lab experiments is its high affinity and selectivity for 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine, which allows for accurate and specific binding to the target protein. However, one limitation of using DPA-714 is that it is a radioligand, which means that it requires special handling and disposal procedures to ensure safety in the lab.
Orientations Futures
There are several potential future directions for research on DPA-714, including:
1. Investigating the therapeutic potential of DPA-714 in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
2. Studying the effects of chronic stress on 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine expression and the potential therapeutic benefits of this compound ligands in treating anxiety and depression.
3. Developing new this compound ligands with improved selectivity and efficacy for use in preclinical and clinical studies.
4. Investigating the role of this compound in regulating the immune response in the brain and its potential implications for the treatment of neuroinflammatory disorders.
Conclusion:
DPA-714 is a selective radioligand that binds to this compound in the brain and has been extensively studied in preclinical research on neurological disorders and stress-related conditions. Its high affinity and selectivity for this compound make it a valuable tool for investigating the role of this protein in the brain and the potential therapeutic benefits of this compound ligands. Further research is needed to fully understand the biochemical and physiological effects of DPA-714 and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
DPA-714 can be synthesized using a multi-step process involving the reaction of 2,4-difluorophenol with acetyl chloride to form 2,4-difluoroacetophenone. This compound is then reacted with 3-methylphenol in the presence of sodium hydride to form the final product, DPA-714.
Applications De Recherche Scientifique
DPA-714 has been used extensively in preclinical studies to investigate the role of 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been used to study the effects of chronic stress on the brain and the potential therapeutic benefits of this compound ligands in treating anxiety and depression.
Propriétés
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[3-(3-methylphenoxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO3/c1-12-3-2-4-14(7-12)24-15-9-21(10-15)18(22)11-23-17-6-5-13(19)8-16(17)20/h2-8,15H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBIZNUBVCRTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(=O)COC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.